3-[(2-Fluoroethanesulfonyl)methyl]azetidine hydrochloride
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Overview
Description
Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis Techniques: 3-Mercapto-1-(1,3-thiazolin-2-yl)azetidine hydrochloride has been synthesized using methylation and nucleophilic substitution techniques. The process demonstrates mild conditions, high purity, and suitability for industrialization (Zhang Zhi-bao, 2011).
- Chemical Reactions and Safety Studies: Research on 3-(Bromoethynyl)azetidine highlights the detailed safety study of its hydrochloride salt to determine potential explosive properties and transport classification (Philipp Kohler et al., 2018).
Pharmaceutical and Biomedical Research
- Antiviral Activity: Studies have shown that azetidine derivatives, like 2-(1-adamantyl)-2-methyl-azetidines, exhibit notable antiviral activity against influenza A (Grigoris Zoidis et al., 2003).
- Antibacterial Applications: Azetidine derivatives have been synthesized for potential antibacterial activity against various strains like methicillin-resistant Staphylococcus aureus (MRSA), indicating their utility in antibiotic drug development (Yoshifumi Ikee et al., 2007).
Synthetic Chemistry and Material Science
- Ring Expansion Techniques: Research on ring expansion of 2-(α-hydroxyalkyl)azetidines provides insights into synthesizing functionalized pyrrolidines, demonstrating the versatility of azetidine compounds in organic synthesis (François Durrat et al., 2008).
- Synthesis of Fluorine-Containing Compounds: The Julia–Kocienski reaction has been used for preparing fluoroalkylidene-oxetanes and -azetidines from 3-azetidinone, illustrating the role of azetidine derivatives in synthesizing fluorinated compounds (R. Laporte et al., 2015).
Enzyme Inhibition and Medicinal Chemistry
- Enzyme Inhibition: Azetidine-based inhibitors have been studied for their role in inhibiting dipeptidyl peptidase IV (DPP IV), relevant in developing treatments for diseases like diabetes (D. Ferraris et al., 2007).
Neuroprotective Effects
- Neuroprotection in Hypoxia: 3-(naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride has shown protective effects against hypoxia-induced toxicity in microglial cells, suggesting potential neuroprotective applications (Jiae Kim et al., 2016).
Safety and Hazards
The safety information available indicates that this compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing hands thoroughly after handling (P264), and keeping the container tightly closed (P233) .
properties
IUPAC Name |
3-(2-fluoroethylsulfonylmethyl)azetidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12FNO2S.ClH/c7-1-2-11(9,10)5-6-3-8-4-6;/h6,8H,1-5H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YADIMSCIXZAORL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)CS(=O)(=O)CCF.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClFNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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